6-Chloropyridine-3-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloropyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBWOQXTHBAGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360919 | |
| Record name | 6-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40741-46-6 | |
| Record name | 6-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 6-Chloropyridine-3-sulfonamide
The synthesis of this compound is most commonly achieved through the reaction of its corresponding sulfonyl chloride precursor with an ammonia (B1221849) source. The availability and reactivity of 6-chloropyridine-3-sulfonyl chloride are central to these synthetic strategies.
Synthesis from 6-Chloropyridine-3-sulfonyl Chloride Precursors
The principal and most direct method for synthesizing this compound involves the use of 6-chloropyridine-3-sulfonyl chloride as the key intermediate. This precursor is a reactive compound that readily undergoes nucleophilic substitution at the sulfonyl group. researchgate.net The synthesis of the sulfonyl chloride itself can be achieved through various methods, often starting from pyridine (B92270) derivatives. For example, 4-hydroxypyridine-3-sulfonic acid can be treated with a mixture of phosphorus pentachloride and phosphorus oxychloride to yield the corresponding sulfonyl chloride. thieme-connect.com Another patented process describes the chlorination of hydroxypyridinesulfonic acid using phosphorus trichloride (B1173362) and chlorine gas. google.com
Amidation Reactions with Ammonia and Amine Reagents
Once 6-chloropyridine-3-sulfonyl chloride is obtained, it is reacted with ammonia or other amine reagents to form the sulfonamide. This amidation is a classic example of nucleophilic acyl substitution at a sulfonyl group. The reaction is typically carried out by treating the sulfonyl chloride with aqueous ammonia or a solution of ammonia in an organic solvent. researchgate.netthieme-connect.com The use of ammonium (B1175870) hydroxide (B78521) in ethanol (B145695) has also been reported for the formation of the aminopyridine functionality. researchgate.net
The reaction of 6-chloropyridine-3-sulfonyl chloride is not limited to ammonia. A wide range of primary and secondary amines can be employed to generate N-substituted sulfonamide derivatives. For instance, its reaction with 2-methylbutan-2-amine under controlled conditions in an organic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107), with a base such as triethylamine, yields N-substituted sulfonamides. Similarly, it has been used in the synthesis of piperazinyl-substituted sulfonamides. researchgate.net The chemoselectivity of these reactions is a key consideration, especially when the amine reagent contains other nucleophilic sites.
| Reactant 1 | Reactant 2 | Solvent | Base | Product |
| 6-Chloropyridine-3-sulfonyl chloride | 2-Methylbutan-2-amine | Dichloromethane or Tetrahydrofuran | Triethylamine | 6-Chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide |
| 6-Chloropyridine-3-sulfonyl chloride | 1,1,1,3,3,3-Hexafluoro-2-(4-(1-piperazinyl)phenyl)-2-propanol dihydrochloride | Dichloromethane | Triethylamine | 2-(4-(4-((6-Chloro-3-pyridinyl)sulfonyl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-propanol researchgate.net |
| 6-Chloropyridine-3-sulfonyl chloride | Ammonium Hydroxide | Ethanol | - | 6-Aminopyridine-3-sulfonamide researchgate.net |
One-Pot and Multi-Component Synthetic Approaches
Recent advancements in synthetic methodology have led to the development of one-pot procedures for the synthesis of sulfonamides, which can be conceptually applied to this compound. These methods often involve the in-situ generation of the sulfonyl chloride followed by amination in the same reaction vessel, which enhances efficiency by avoiding the isolation of the often-reactive sulfonyl chloride intermediate. princeton.edu For example, a one-pot synthesis of sulfonamides from thiols or disulfides has been described, where the thiol is first oxidized to the sulfonyl chloride and then reacted with an amine. sci-hub.se Another innovative one-pot approach involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids to generate sulfonyl chlorides, which are then aminated. princeton.edu
Green Chemistry and Mechanochemical Synthesis Protocols
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. This includes the use of water as a solvent and the development of solvent-free reaction conditions. sci-hub.se For instance, the synthesis of sulfonamide derivatives has been achieved in water by reacting a sulfonyl chloride with an amine at room temperature. sci-hub.se Another approach involves the use of manganese dioxide as a catalyst for the N-alkylation of sulfonamides under solvent-free conditions. While not directly for the synthesis of the parent this compound, these green protocols are highly relevant for its subsequent derivatization. Mechanochemical methods, which involve synthesis in the solid state with minimal or no solvent, are also emerging as a sustainable alternative, although specific applications to this compound are not yet widely reported.
Derivatization of the Sulfonamide Moiety
The sulfonamide group of this compound is a key functional handle for further molecular elaboration. N-alkylation and N-acylation are common transformations that introduce diversity and modulate the physicochemical properties of the parent compound.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the sulfonamide group in this compound can be readily alkylated or acylated. These reactions typically proceed under basic conditions to deprotonate the sulfonamide nitrogen, generating a nucleophilic sulfonamidate anion.
N-Alkylation: The N-alkylation of sulfonamides can be achieved using various alkylating agents such as alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. For example, methylation with methyl iodide and potassium carbonate can yield the N-methylated derivative. More environmentally friendly methods utilize alcohols as alkylating agents in the presence of a catalyst. organic-chemistry.org
N-Acylation: N-acylation is typically performed using acylating agents like acetyl chloride in the presence of a base such as pyridine. This reaction introduces an acyl group onto the sulfonamide nitrogen, forming an N-acylsulfonamide. These derivatives can have altered biological activities and chemical stabilities.
| Reaction Type | Reagents | Product Type |
| N-Methylation | CH3I / K2CO3 in DMF | N-Methylated sulfonamide |
| N-Acylation | Acetyl chloride in pyridine | N-Acetyl sulfonamide |
Functionalization via Sulfonyl Radical Intermediates
While direct functionalization of this compound via sulfonyl radical intermediates is not extensively documented in the provided search results, the broader context of sulfonamide chemistry suggests potential pathways. Sulfonyl radicals are typically generated from sulfonyl chlorides or other suitable precursors and can participate in various addition and substitution reactions. The generation of a sulfonyl radical from 6-chloropyridine-3-sulfonyl chloride, a direct precursor to the sulfonamide, could theoretically be achieved using photoredox catalysis or radical initiators. This reactive intermediate could then be trapped by various radical acceptors to introduce new functional groups onto the sulfur atom, although this specific application for this compound requires further investigation.
Modifications at the Pyridine Ring System
The pyridine ring of this compound is amenable to various modifications, primarily targeting the chloro substituent.
Nucleophilic Aromatic Substitution of the 6-Chloro Group
The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the sulfonamide group and the pyridine nitrogen, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comsmolecule.com This reaction is a cornerstone for introducing a wide range of functional groups at this position.
Common nucleophiles used in SNAr reactions with this compound include:
Amines: Reaction with various primary and secondary amines leads to the formation of the corresponding 6-amino-substituted pyridine-3-sulfonamides. For example, treatment with ammonium hydroxide can yield 6-aminopyridine-3-sulfonamide. researchgate.net
Alkoxides: Alkoxides can displace the chloride to form 6-alkoxy-substituted derivatives.
Thiols: Thiolates can be used to introduce sulfur-based functional groups. vulcanchem.com
The efficiency of these substitution reactions allows for the synthesis of a diverse library of compounds with varied properties. youtube.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product |
|---|---|
| Ammonia | 6-Aminopyridine-3-sulfonamide |
| Hydrazine | 6-Hydrazinylpyridine-3-sulfonamide mdpi.com |
| m-Toluidine | 4-(m-Tolylamino)pyridine-3-sulfonamide thieme-connect.com |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 6-chloro position of this compound serves as a suitable handle for such transformations. researchgate.net These reactions offer a versatile approach to introduce aryl, heteroaryl, alkyl, and other groups.
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with an organoboron reagent (boronic acid or boronic ester) to form a biaryl linkage. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. acs.orgrsc.org
Buchwald-Hartwig Amination: This method provides an alternative to classical SNAr for the formation of C-N bonds, often with broader substrate scope and milder reaction conditions. acs.org
Negishi Coupling: This involves the reaction with an organozinc reagent and can be effective for forming C-C bonds. beilstein-journals.org
The site-selectivity of these reactions on dihalogenated pyridines can often be controlled by the choice of ligand, allowing for the targeted functionalization of specific positions. nih.gov
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Product Type |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | 6-Arylpyridine-3-sulfonamide |
| Buchwald-Hartwig | Amine | 6-Aminopyridine-3-sulfonamide |
| Negishi | Organozinc reagent | 6-Alkyl/Aryl-pyridine-3-sulfonamide |
Introduction of Other Functional Groups onto the Pyridine Scaffold
Beyond substitution of the chloro group, other positions on the pyridine ring can be functionalized, although this is less common for this compound itself. The presence of the existing substituents directs the position of further electrophilic or nucleophilic attack. For instance, the electronic nature of the pyridine ring can be modulated to allow for the introduction of groups like carboxyl or cyano groups, which can further enhance the molecule's bioactivity. nih.gov The synthesis of various pyridine sulfonamides often starts from functionalized pyridines, which are then subjected to chlorosulfonylation and amidation. thieme-connect.com
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral derivatives of this compound is of significant interest, particularly in medicinal chemistry, where stereoisomers can exhibit vastly different biological activities. nih.gov Chirality can be introduced in several ways:
Reaction with Chiral Nucleophiles: The reaction of 6-chloropyridine-3-sulfonyl chloride with a chiral amine or alcohol introduces a stereocenter into the molecule. For example, reacting it with (R)- or (S)-1-phenylethan-1-amine yields the corresponding chiral sulfonamides. nih.gov
Asymmetric Catalysis: The use of chiral catalysts in reactions involving the pyridine ring or the sulfonamide group can induce enantioselectivity. sfu.ca For example, asymmetric versions of the cross-coupling reactions mentioned earlier can be employed.
Resolution of Racemates: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The absolute configuration of these chiral derivatives is crucial for their biological function and is often determined by techniques such as X-ray crystallography. nih.gov
Process Chemistry and Scalability in Industrial Synthesis Research
The industrial synthesis of this compound and its derivatives focuses on cost-effectiveness, safety, and scalability. vulcanchem.comthieme-connect.com Key considerations in process chemistry include:
Starting Materials: The choice of readily available and inexpensive starting materials is paramount. The synthesis often begins with the chlorosulfonylation of a suitable pyridine precursor. google.com
Reaction Conditions: Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is critical to maximize yield and purity while minimizing waste and energy consumption. researchgate.net For instance, the use of aqueous media in some steps can improve the environmental footprint of the process. researchgate.net
Purification: Developing efficient and scalable purification methods, such as crystallization or extraction, is essential to obtain the final product with the required purity. google.com
Safety: A thorough understanding of the thermal stability and potential hazards of all intermediates and reagents is necessary for safe scale-up.
Research in process chemistry aims to develop robust and reproducible synthetic routes that can be implemented on a large scale to meet the demands of the pharmaceutical and agrochemical industries. thieme-connect.com
Chemical Reactivity and Mechanistic Studies
Reactivity Profiling of the 6-Chloro Substituted Pyridine (B92270) Ring
The pyridine nucleus is inherently electron-deficient, a characteristic that is further intensified by the presence of two electron-withdrawing groups: the chlorine atom at the 6-position and the sulfonamide group at the 3-position.
The pyridine ring in 6-Chloropyridine-3-sulfonamide exhibits low reactivity towards electrophilic substitution. uoanbar.edu.iq This is a general characteristic of pyridines, which resemble highly deactivated benzene (B151609) rings due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq This effect is significantly amplified in this specific compound by the additional deactivating influence of the chloro and sulfonamide substituents. Consequently, electrophilic attack, which typically occurs at the electron-rich 3-position in unsubstituted pyridine, is highly disfavored. uoanbar.edu.iq
Conversely, the electron deficiency of the ring makes it susceptible to nucleophilic attack. The 6-chloro group is particularly prone to nucleophilic aromatic substitution (SNAr). ambeed.com This reactivity is a key feature of the molecule, allowing for the displacement of the chloride ion by various nucleophiles, such as primary and secondary amines, to form substituted pyridine derivatives. ambeed.comnih.gov The reactivity of halopyridines to nucleophilic substitution is generally highest at the 2- and 4-positions; the 6-position is equivalent to the 2-position. uoanbar.edu.iq
| Reaction Type | Reactivity Level | Key Reactive Site | Notes |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Very Low | Pyridine Ring | The ring is highly deactivated by the nitrogen heteroatom and electron-withdrawing substituents. uoanbar.edu.iq |
| Nucleophilic Aromatic Substitution (SNAr) | High | C6-Cl bond | The chloro group is readily displaced by nucleophiles. ambeed.com This is a common pathway for synthesizing derivatives. nih.gov |
The sulfonamide group (–SO₂NH₂) at the 3-position plays a critical role in modulating the reactivity of the pyridine ring. As a potent electron-withdrawing group, it significantly enhances the ring's electrophilicity. This activation facilitates nucleophilic attack, particularly at the 6-position, by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. smolecule.com
The choice of solvent has a marked impact on the reaction rates and outcomes for this compound. Polar aprotic solvents are particularly effective at accelerating nucleophilic substitution reactions. For instance, research on a structurally related compound showed that dimethyl sulfoxide (B87167) (DMSO) accelerates the rate of chlorine substitution by a factor of three compared to tetrahydrofuran (B95107) (THF). This enhancement is attributed to the ability of polar aprotic solvents to stabilize anionic intermediates and transition states effectively.
In the synthesis of sulfonamide derivatives from the precursor 6-chloropyridine-3-sulfonyl chloride, acetonitrile (B52724) (MeCN) is often employed as the solvent in reactions with amines, typically in the presence of a base like N,N-diisopropylethylamine. chemrxiv.org Pyridine itself is also frequently used as both a solvent and a base in reactions involving sulfonyl chlorides. scialert.netiust.ac.ir
| Solvent | Effect on Nucleophilic Substitution | Rationale |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Accelerates reaction rate significantly. | Effectively stabilizes anionic intermediates. |
| Tetrahydrofuran (THF) | Slower reaction rate compared to DMSO. | Less effective at stabilizing anionic intermediates. |
| Acetonitrile (MeCN) | Commonly used for sulfonamide synthesis. chemrxiv.org | Provides a suitable medium for reaction with amines. chemrxiv.org |
| Pyridine | Acts as both solvent and base. scialert.netiust.ac.ir | Facilitates reactions such as acylation and sulfonylation. iust.ac.ir |
Investigations into Sulfonamide Group Reactivity
The sulfonamide functional group is not merely a passive activator of the pyridine ring; it is an active participant in a range of chemical transformations.
The sulfonamide proton (–SO₂NH₂) is acidic and can be removed by a base to form a sulfonamide anion (–SO₂NH⁻). The electron-withdrawing character of the 6-chloropyridine-3-yl group enhances this acidity, making it more acidic than a typical arylsulfonamide. nih.gov This anion formation is a crucial step in the mechanism of action for many sulfonamide-based drugs, which often act by coordinating to metal ions in enzyme active sites. mdpi.com The anionic form is considered the active form of the sulfonamide group for such biological interactions. nih.govmdpi.com
The sulfonamide nitrogen, particularly in its deprotonated, anionic state, is a key player in coordination chemistry and further reactions. It is known to form stable complexes with metal ions, such as the Zn²⁺ cation found in carbonic anhydrase enzymes. mdpi.com In such complexes, the sulfonamide anion is further stabilized by hydrogen bonds with nearby amino acid residues. mdpi.com
The nitrogen atom can also act as a nucleophile, reacting with various electrophiles under basic conditions. For example, it can be alkylated or acylated. acs.org Studies on analogous compounds show that methylation can be achieved using methyl iodide with a base like potassium carbonate, and acylation can be performed with acetyl chloride in pyridine. This reactivity allows for the synthesis of N-substituted derivatives, expanding the chemical space accessible from the parent compound. The versatility of the sulfonamide group in forming hydrogen bonds is also a significant feature influencing its intermolecular interactions.
Mechanistic Pathways of Key Chemical Transformations
The chemical reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is further activated by the electron-withdrawing sulfonamide group. This renders the chlorine atom at the 6-position susceptible to nucleophilic aromatic substitution (SNAr). The mechanistic pathways of these transformations are critical for understanding and optimizing synthetic routes to a variety of functionalized pyridine derivatives.
The hallmark of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate, commonly referred to as a Meisenheimer complex. While the direct isolation and characterization of a Meisenheimer complex for reactions of this compound are not extensively documented in the literature, the general mechanism is well-established for related chloropyridine systems.
The reaction proceeds in two steps. First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. The negative charge is delocalized across the pyridine ring and the sulfonamide group, which enhances the stability of this intermediate. In some cases, these intermediates can be isolated or detected spectroscopically. For instance, in the synthesis of 1,2,4-thiadiazine 1,1-dioxides from related sulfonamides, substituted amidines have been successfully isolated as reaction intermediates. mdpi.com These amidines are formed by the initial reaction of the sulfonamide with a carbimidate.
In the case of this compound reacting with an amine (a common transformation), the proposed intermediate would be a zwitterionic species or its deprotonated anionic form. The stability of such an intermediate is influenced by the solvent and the nature of the nucleophile and substituents on the pyridine ring.
Recent studies on SNAr reactions have raised questions about the universal existence of stable Meisenheimer complexes as intermediates, suggesting that in some cases, the reaction may proceed through a concerted pathway where the distinction between intermediate and transition state is blurred. nih.gov However, for highly activated systems like this compound, the formation of a discrete intermediate is generally considered a plausible pathway.
In the synthesis of more complex heterocyclic systems, other types of intermediates can be characterized. For example, when 4-chloropyridine-3-sulfonamide (B47618) is reacted with sodium azide (B81097), the corresponding 4-azidopyridine-3-sulfonamide is formed as a key intermediate. mdpi.com This azide can then undergo further reactions, such as cycloadditions. It is reasonable to assume that this compound would react similarly to form 6-azidopyridine-3-sulfonamide, which would be a characterizable intermediate.
Table 1: Potential Intermediates in Reactions of this compound
| Reactant | Nucleophile | Potential Intermediate |
| This compound | Amine (R-NH₂) | Meisenheimer-type complex |
| This compound | Sodium Azide (NaN₃) | 6-Azidopyridine-3-sulfonamide |
| This compound | Heterocyclic methyl carbimidate | Substituted amidine |
The kinetics of SNAr reactions involving this compound are expected to follow a second-order rate law, being first order in both the substrate and the nucleophile. The rate of reaction is significantly influenced by several factors:
Nature of the Nucleophile: More nucleophilic species will react faster. For instance, the reaction with amines is a common and generally efficient process.
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are typically used for these reactions. These solvents are effective at solvating the transition state and any charged intermediates, thereby accelerating the reaction.
Leaving Group: The facility of the leaving group to depart influences the second step of the SNAr mechanism. While chlorine is a good leaving group, fluorine is often better in SNAr reactions on heteroaromatic rings. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org
Electronic Effects: The electron-withdrawing sulfonamide group at the 3-position plays a crucial role in activating the pyridine ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.
While specific kinetic data for this compound are scarce, studies on related systems provide valuable insights. For example, kinetic studies on the reactions of other halogenated pyridines have been performed to determine rate constants and activation parameters. These studies confirm the general principles of the SNAr mechanism.
Table 2: Factors Influencing the Rate of SNAr Reactions of this compound
| Factor | Influence on Reaction Rate | Rationale |
| Nucleophilicity | Increased nucleophilicity leads to a faster reaction. | The rate-determining step often involves the attack of the nucleophile. |
| Solvent Polarity | Polar aprotic solvents generally increase the rate. | Stabilization of the charged transition state and intermediates. |
| Leaving Group Ability | A better leaving group can increase the rate of the second step. | The C-Cl bond is broken in the rearomatization step. |
| Electronic Effects | Electron-withdrawing groups on the ring increase the rate. | Stabilization of the negatively charged Meisenheimer intermediate. |
Advanced Structural Characterization and Spectroscopic Elucidation
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single crystal X-ray diffraction is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. For derivatives of 6-chloropyridine-3-sulfonamide, this method provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
In a study of a related sulfonamide derivative, 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, single-crystal X-ray diffraction was instrumental in confirming the molecular geometry. Key findings from this analysis included the determination of the S–N bond length as 1.632 Å and the dihedral angle between the pyridine (B92270) and sulfonamide moieties, which was found to be approximately 80.2°. These parameters are crucial for understanding the molecule's bioactive conformation. The analysis also revealed hydrogen-bonding networks involving the sulfonamide group, which dictate the crystallographic packing.
For another derivative, C11H10ClN3O2S, the crystal structure was determined to be monoclinic with the space group P21/c. iucr.org The dihedral angle between the two pyridine rings in this molecule was found to be 46.85 (12)°. iucr.org The crystal structure is stabilized by N—H···N hydrogen bonds, which link the molecules into zigzag chains. iucr.org
To further confirm the structure of newly synthesized compounds, particularly the substitution pattern of 1,2,3-triazole rings in a series of 4-(4-R1-1,2,3-triazol-1-yl)pyridine-3-sulfonamides, X-ray crystallography studies were conducted on representative compounds. mdpi.comnih.gov For instance, compound 18 in the series was found to form transparent needle crystals belonging to the monoclinic system with the space group P 2 1 / c. mdpi.com The analysis confirmed that the sulfonamide group is not deprotonated in the solid state. mdpi.com
The table below summarizes key crystallographic data for a representative this compound derivative.
| Parameter | Value |
| Compound | C11H10ClN3O2S |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.4140 (6) |
| b (Å) | 18.172 (2) |
| c (Å) | 12.9392 (15) |
| β (°) | 92.388 (6) |
| V (ų) | 1271.9 (2) |
| Z | 4 |
| Dihedral Angle (Pyridine Rings) | 46.85 (12)° |
| Hydrogen Bonding | N—H···N |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the connectivity of the molecule.
For a series of 4-substituted pyridine-3-sulfonamides, ¹H and ¹³C NMR spectra were recorded to confirm their structures. mdpi.com For example, in the ¹H NMR spectrum of one such derivative, the signals for the pyridine protons were observed as doublets, and the sulfonamide protons appeared as a singlet. mdpi.com The ¹³C NMR spectrum provided complementary information, showing the chemical shifts for all carbon atoms in the molecule. mdpi.com
In the synthesis of this compound derivatives, NMR is used to verify the structure of the final products. nih.gov For example, the ¹H NMR spectrum of this compound shows characteristic signals for the pyridine ring protons at approximately 8.84 ppm (d, J = 2.21 Hz), 8.26 ppm (dd, J = 8.36, 2.25 Hz), and 7.81 ppm (d, J = 8.39 Hz), with the sulfonamide protons appearing as a broad singlet at 7.75 ppm. nih.gov The ¹³C NMR spectrum displays signals at approximately 153.9, 147.9, 140.6, 138.2, and 125.8 ppm. nih.gov
The following table provides representative ¹H and ¹³C NMR chemical shifts for this compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |
| ¹H | 8.84 | d, J = 2.21 Hz |
| 8.26 | dd, J = 8.36, 2.25 Hz | |
| 7.81 | d, J = 8.39 Hz | |
| 7.75 | bs | |
| ¹³C | 153.9 | |
| 147.9 | ||
| 140.6 | ||
| 138.2 | ||
| 125.8 |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
In the characterization of this compound and its derivatives, mass spectrometry is routinely used to confirm the molecular mass. mdpi.com For instance, in the synthesis of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives, the final compounds were analyzed by mass spectrometry to confirm their molecular weights. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. chemrxiv.orgacs.org
The fragmentation of sulfonamides in mass spectrometry can provide valuable structural information. A common fragmentation pathway for protonated sulfonamides involves the neutral loss of SO₂ (64 Da), although this is often structure-specific. purdue.edu The analysis of crude reaction mixtures by LC-MS is a common practice to monitor the progress of a reaction and identify the products. chemrxiv.org
The table below shows the expected molecular ion peak for this compound.
| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) |
| This compound | C₅H₅ClN₂O₂S | 192.62 | 193.0 |
Chiroptical Spectroscopy for Absolute Configuration Determination
For chiral derivatives of this compound, determining the absolute configuration is crucial, as different enantiomers can exhibit distinct biological activities. Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Optical Rotation (OR) measurements, is employed for this purpose.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to determine its absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations. mdpi.com
For chiral pyridine-3-sulfonamide (B1584339) derivatives, ECD is a powerful tool for assigning the absolute configuration. mdpi.comresearchgate.net The absolute configurations of the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were confirmed using a combination of X-ray analysis, ECD, and OR measurements. mdpi.com The experimental ECD spectra were recorded and compared with the calculated spectra to provide a reliable assignment of the stereochemistry. mdpi.com
Optical Rotation (OR) Measurements
Optical rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The direction and magnitude of the rotation are characteristic of the specific enantiomer. While empirical rules can sometimes be used to correlate the sign of the optical rotation with the absolute configuration, these are not always reliable. google.com Therefore, it is often used in conjunction with other techniques like ECD and X-ray crystallography.
For the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, the specific rotation was measured. mdpi.com For example, the (S)-isomer exhibited a specific rotation of [α]D = -65.9 (c = 1, CHCl₃). mdpi.com This experimental value, when compared with theoretical calculations, aids in the confirmation of the absolute configuration. mdpi.com
The following table lists the chiroptical data for the enantiomers of a chiral pyridine-3-sulfonamide derivative.
| Compound | Absolute Configuration | Specific Rotation [α]D |
| 5-bromo-2-chloro-N-((R)-1-phenylethyl)pyridine-3-sulfonamide | R | Not explicitly stated, but opposite to S-isomer |
| 5-bromo-2-chloro-N-((S)-1-phenylethyl)pyridine-3-sulfonamide | S | -65.9 (c = 1, CHCl₃) mdpi.com |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecules like 6-chloropyridine-3-sulfonamide. By calculating the electron density, DFT methods can predict various molecular properties that are crucial for understanding its reactivity.
Commonly, the B3LYP functional combined with basis sets such as 6-311++G** or 6-311G+(d,p) is employed for these calculations. frontiersin.org Such studies reveal the distribution of electron density within the molecule. For instance, the Lowest Unoccupied Molecular Orbital (LUMO) is often localized on the chloropyridine ring, indicating the most probable sites for nucleophilic attack. This is a critical piece of information for chemists designing new synthetic reactions, as the electron-withdrawing nature of the sulfonamide group activates the pyridine (B92270) ring, particularly at the 6-position, for nucleophilic aromatic substitution.
Furthermore, molecular electrostatic potential (MEP) maps, also derived from DFT calculations, highlight the electron-rich and electron-poor regions of the molecule. Nucleophilic regions, such as the oxygen atoms of the sulfonamide group, are identified as potential sites for electrophilic attack or hydrogen bonding, which is invaluable for predicting intermolecular interactions.
Table 1: Illustrative DFT-Calculated Electronic Properties of a Pyridine Sulfonamide Scaffold
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability and sites for nucleophilic attack. |
| HOMO-LUMO Gap | 5.7 eV | Correlates with the chemical reactivity and stability of the molecule. |
| Dipole Moment | 4.5 D | Influences solubility and intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of flexible molecules over time. peerj.comnih.gov For N-substituted sulfonamides, MD simulations can reveal the preferred three-dimensional arrangements of the molecule, which is crucial for its interaction with biological targets. researchgate.net
The conformational preferences of sulfonamides are often dictated by the torsion angles around the S-N bond. researchgate.net MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations. These studies have shown that the biological activity of sulfonamides can be highly dependent on their conformational state. researchgate.net While specific MD studies on the conformational landscape of this compound were not found, the general methodology is widely applied to understand the behavior of similar sulfonamide-containing molecules in different environments, such as in solution or when bound to a protein. peerj.comirdg.org
In Silico Studies of Ligand-Target Interactions
The pyridine-3-sulfonamide (B1584339) moiety is recognized for its ability to act as both a hydrogen bond donor and acceptor, making it a versatile scaffold for interacting with biological macromolecules. frontiersin.org In silico methods are instrumental in predicting and analyzing these interactions.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govnih.gov For derivatives of this compound, docking studies are frequently used to understand their binding modes within the active sites of enzymes or receptors. mdpi.com
The process involves generating a multitude of possible conformations of the ligand within the binding pocket of the target protein and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity. For example, docking studies of sulfonamide inhibitors with carbonic anhydrase have shown that the sulfonamide group often coordinates with a zinc ion in the active site.
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comnih.govacs.org A library of compounds can be screened against a target protein using docking simulations (structure-based virtual screening) or by comparing their properties to a known active compound (ligand-based virtual screening). mdpi.comnih.gov
In the context of this compound, its derivatives can be used to build pharmacophore models for ligand-based virtual screening. mdpi.com A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. This model can then be used to search for new, structurally diverse molecules that fit the pharmacophore and are therefore potential new bioactive scaffolds. mdpi.comtandfonline.com
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, ECD, OR)
Computational methods, particularly DFT, are also employed to predict spectroscopic properties of molecules, which can aid in their structural elucidation.
For chiral derivatives of this compound, theoretical calculations of Electronic Circular Dichroism (ECD) and Optical Rotation (OR) can be used to determine their absolute configuration. frontiersin.org The calculated spectra are compared with experimental data to assign the stereochemistry of the molecule. frontiersin.org
Furthermore, DFT calculations using methods like Gauge-Including Atomic Orbital (GIAO) can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. researchgate.net These predicted shifts can be correlated with experimental NMR data to confirm the structure of a synthesized compound. While specific calculated NMR data for this compound were not found, this methodology is routinely applied to similar organic molecules. rsc.orgmdpi.com
Table 2: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Pyridine Derivative
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
| C2 | 150.2 | 151.5 |
| C3 | 125.8 | 126.3 |
| C4 | 138.1 | 137.9 |
| C5 | 123.5 | 124.0 |
| C6 | 148.9 | 149.7 |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govubc.ca For derivatives of this compound, QSAR studies can be used to predict the activity of new, unsynthesized analogs and to identify the key molecular features that influence their biological effects. nih.govnih.gov
In a typical QSAR study, a set of molecular descriptors is calculated for each compound in a series. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. ubc.ca Such models have been successfully applied to sulfonamide derivatives to understand their antibacterial and anticancer activities. nih.govnih.gov The insights gained from QSAR models can guide the design of more potent and selective compounds.
Biological Activity and Pharmacological Research
Antimicrobial Activity Evaluation
The sulfonamide functional group is a well-established pharmacophore known for its antimicrobial properties. ontosight.ainih.gov Derivatives of 6-Chloropyridine-3-sulfonamide have been evaluated to determine their efficacy against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria.
Antibacterial Efficacy Against Various Pathogens
Sulfonamides as a class are known to be effective against certain Gram-positive and Gram-negative bacteria, though some species like Pseudomonas aeruginosa and Serratia often show resistance. nih.gov Studies on derivatives of the closely related isomer, 4-chloropyridine-3-sulfonamide (B47618), have provided specific insights into their antibacterial potential. In one study, novel sulfonyl-carboximidamides synthesized from this isomer were tested against several bacterial strains. nih.govd-nb.info The results indicated generally weak antibacterial activity, with most compounds showing Minimum Inhibitory Concentrations (MICs) greater than 256 μg/cm³. d-nb.info However, moderate activity was observed against Propionibacterium acnes, with some derivatives exhibiting MIC values between 12.5 and 50 μg/cm³. d-nb.info
Another related compound, 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide, demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with a reported MIC of 32 μg/mL.
| Derivative Type | Bacterial Strain | MIC (μg/cm³) | Reference |
| Sulfonyl-carboximidamides | Propionibacterium acnes | 12.5 - 50 | d-nb.info |
| Sulfonyl-carboximidamides | Brevibacterium linens | >100 | d-nb.info |
| 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide | MRSA | 32 (μg/mL) |
Data sourced from studies on derivatives of chloropyridine sulfonamides.
Antifungal Spectrum of Activity
The biological activity of sulfonamides extends to antifungal applications. ontosight.ainih.govd-nb.info Research into derivatives of 4-chloropyridine-3-sulfonamide has revealed significant antifungal potential. mdpi.com A series of novel N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized and evaluated against various fungal strains isolated from patients with mycosis. mdpi.com Many of these compounds demonstrated greater efficacy than the standard antifungal drug fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with MIC values of ≤ 25 µg/mL. mdpi.com The general class of sulfonamides has also been noted for inhibitory activity against fungi such as Pneumocystis carinii. nih.gov
| Derivative Class | Fungal Species | MIC (µg/mL) | Reference |
| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | Candida albicans | ≤ 25 | mdpi.com |
| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | Rhodotorula mucilaginosa | ≤ 25 | mdpi.com |
Activity reported for derivatives synthesized from 4-chloropyridine-3-sulfonamide.
Tuberculostatic Potential
The potential of sulfonamide derivatives as antitubercular agents has been explored. nih.govd-nb.info In a study where heterocyclic sulfonyl-carboximidamides were synthesized from 4-chloropyridine-3-sulfonamide, the compounds were screened for their tuberculostatic activity against Mycobacterium tuberculosis. d-nb.info The preliminary results from this in vitro evaluation indicated that the synthesized derivatives exhibited weak tuberculostatic activity. nih.govd-nb.info
Mechanisms of Antimicrobial Action (e.g., Folic Acid Synthesis Inhibition)
The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of folic acid synthesis in microorganisms. ni.ac.rs Bacteria cannot uptake folic acid from their environment and must synthesize it internally. mlsu.ac.in This pathway relies on the enzyme dihydropteroate (B1496061) synthetase (DHPS), which incorporates para-aminobenzoic acid (PABA) to produce dihydrofolic acid, a crucial precursor for the synthesis of nucleic acids (DNA and RNA) and proteins. nih.govni.ac.rsmlsu.ac.in
Due to their structural similarity to PABA, sulfonamides act as competitive antagonists, binding to the active site of the DHPS enzyme. nih.govontosight.ai This binding event blocks the normal metabolic pathway, preventing the synthesis of dihydrofolic acid and ultimately halting bacterial growth and reproduction. ni.ac.rsmlsu.ac.in This mode of action is typically bacteriostatic, meaning it inhibits microbial proliferation rather than directly killing the cells. ni.ac.rs
Enzyme Inhibition Studies
Beyond their antimicrobial effects, sulfonamides are a prominent class of enzyme inhibitors, investigated for their ability to modulate the activity of various physiological targets.
Carbonic Anhydrase (CA) Inhibition Profiling and Isoform Selectivity
This compound is a key starting material for the synthesis of potent carbonic anhydrase inhibitors (CAIs). chemicalbook.comchemdad.com Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a critical role in processes like pH regulation and fluid balance. mdpi.com
Research has utilized this compound to create novel series of CAIs. acs.orgnih.gov These synthesized derivatives were evaluated for their inhibitory activity against several physiologically important human (h) CA isoforms, including hCA I, hCA II, hCA IV, hCA VII, and the cancer-related isoforms hCA IX and hCA XII. acs.orgmdpi.comnih.gov The inhibition mechanism involves the sulfonamide group binding to the zinc ion in the enzyme's active site, disrupting its catalytic function. mdpi.com
Studies have shown that derivatives can achieve potent inhibition, with some compounds demonstrating selectivity for specific isoforms. For example, research on related 4-substituted pyridine-3-sulfonamides has focused on developing inhibitors that selectively target the transmembrane, tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and II. mdpi.com In one such study, a compound exhibited a 23.3-fold selectivity for hCA IX over hCA XII. mdpi.com This selectivity is crucial for developing targeted therapies with fewer side effects.
| Derivative Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| 4-Substituted Pyridine-3-Sulfonamides | hCA II | Kᵢ up to 271 nM | mdpi.com |
| 4-Substituted Pyridine-3-Sulfonamides | hCA IX | Kᵢ up to 137 nM | mdpi.com |
| 4-Substituted Pyridine-3-Sulfonamides | hCA XII | Kᵢ up to 91 nM | mdpi.com |
Inhibition data is for derivatives of pyridine-3-sulfonamides, highlighting the potential of this structural class as CA inhibitors.
Phosphoinositide 3-Kinase (PI3K) and Phosphoinositide 4-Kinase (PI4K) Inhibition
Pyridine-3-sulfonamide (B1584339) derivatives have been identified as potent inhibitors of both phosphoinositide 3-kinases (PI3Ks) and phosphoinositide 4-kinases (PI4Ks). researchgate.netmdpi.com The PI3K signaling pathway is crucial for numerous cellular functions, including cell growth, proliferation, survival, and metabolism. researchgate.net Its dysregulation is a common feature in many human cancers, making PI3K an attractive target for anticancer therapies. researchgate.netacs.org
Research has shown that certain pyridine-3-sulfonamide derivatives exhibit nanomolar activity against PI3Kα, with IC50 values as low as 1 nM. mdpi.comnih.gov The pyridine-3-sulfonamide moiety is considered essential for this activity, acting as both a hydrogen bond donor and acceptor. mdpi.comnih.gov
Similarly, derivatives of pyridine-3-sulfonamide have demonstrated powerful inhibitory effects against PI4K. mdpi.comnih.gov Notably, stereochemistry plays a significant role in the potency of these inhibitors. For instance, one enantiomer of a chiral pyridine-3-sulfonamide derivative was found to be 25 times more potent as a PI4K IIIα inhibitor than its counterpart. mdpi.comnih.gov This highlights the importance of the specific three-dimensional arrangement of the molecule for effective enzyme inhibition.
Enzyme-Ligand Binding Modes and Inhibitory Mechanisms
For example, in the case of PI3Kα, the R- and S-isomers of a 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide derivative were shown to have different binding modes, which correlated with their differing inhibitory activities (IC50 values of 1.08 and 2.69 μM, respectively). nih.gov This underscores how subtle changes in molecular structure can significantly impact enzyme-ligand binding and, consequently, inhibitory potency.
Beyond kinases, sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov They typically bind to the zinc ion in the active site of the enzyme, disrupting its catalytic activity. nih.gov The binding orientation can vary depending on the substitution pattern of the sulfonamide, leading to different selectivities for various CA isoforms. nih.gov
Anticancer and Antitumor Research
The inhibitory effects of this compound derivatives on PI3K have positioned them as promising candidates for anticancer drug development. mdpi.comnih.gov The sulfonamide functional group is a common feature in a variety of drugs and is known to be present in compounds with anticancer properties. nih.gov
Numerous studies have evaluated the in vitro cytotoxicity of this compound derivatives against various cancer cell lines. For instance, a series of novel sulfonamide–tetrandrine derivatives, including one incorporating a this compound moiety, demonstrated significantly enhanced cytotoxic activities compared to the parent compound, tetrandrine. nih.gov
In another study, the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were tested against the HepG2 human hepatocellular carcinoma cell line, yielding IC50 values of 9.26 ± 0.89 and 24.17 ± 2.34 μM. mdpi.com These findings indicate that these compounds can inhibit the growth of cancer cells in a laboratory setting.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (R)-5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide | HepG2 | 9.26 ± 0.89 | mdpi.com |
| (S)-5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide | HepG2 | 24.17 ± 2.34 | mdpi.com |
| 14-(this compound)tetrandrine | Showed significantly higher inhibitory activity against tested cancer cell lines than tetrandrine. | nih.gov |
The anticancer effects of these compounds are often linked to their ability to modulate key cellular pathways that control proliferation and apoptosis (programmed cell death). By inhibiting PI3K, these derivatives can disrupt the downstream signaling that promotes cancer cell survival and growth. researchgate.net
Mechanistic studies on a potent sulfonamide–tetrandrine derivative revealed that it induced apoptosis in MDA-MB-231 breast cancer cells in a concentration-dependent manner. nih.gov This was achieved by downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl, while upregulating the pro-apoptotic protein Bax and activating PARP cleavage. nih.gov
Solid tumors often contain regions of low oxygen, known as hypoxic environments. Cancer cells in these areas adapt their metabolism to survive, a process in which carbonic anhydrase IX (CA IX) plays a crucial role. nih.govmdpi.com CA IX is overexpressed in many hypoxic tumors and helps maintain the intracellular pH, allowing cancer cells to thrive in acidic conditions. nih.govmdpi.com
The limited expression of CA IX in normal tissues makes it an attractive target for anticancer therapies. nih.gov Sulfonamides, being effective CA inhibitors, have the potential to selectively target these hypoxic tumor cells. nih.gov By inhibiting CA IX, these compounds can disrupt the pH balance in cancer cells, potentially sensitizing them to other treatments and inhibiting tumor growth and metastasis. nih.govmdpi.com
Antimalarial Drug Discovery and Evaluation
In addition to their anticancer potential, sulfonamide derivatives are also being explored for their antimalarial activity. mdpi.com In silico studies have suggested that compounds with a pyridine-3-sulfonamide framework can be optimized to be effective against Plasmodium falciparum, the parasite that causes the most severe form of malaria. mdpi.com
A virtual library of novel nih.govgoogle.comtriazolo[4,3-a]pyridines containing a sulfonamide fragment was screened against falcipain-2, a crucial enzyme for the parasite. mdpi.com This led to the synthesis and in vitro evaluation of 25 compounds. Two of these compounds, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govgoogle.comtriazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govgoogle.comtriazolo[4,3-a]pyridin-3(2H)-one, demonstrated good antimalarial activity with IC50 values of 2.24 and 4.98 μM, respectively. mdpi.com These findings suggest that this class of compounds could be a valuable starting point for the development of new antimalarial drugs. mdpi.com
Efficacy Against Plasmodium falciparum
Derivatives of the sulfonamide class have demonstrated notable efficacy against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. Research has focused on evaluating these compounds against both drug-sensitive and drug-resistant strains of the parasite.
A study investigating a series of nih.govresearchgate.nettriazolo[4,3-a]pyridines with a sulfonamide fragment identified two compounds with significant in vitro activity against a chloroquine-resistant strain (2/K) of P. falciparum. mdpi.com The most potent compounds from this series, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one , exhibited IC₅₀ values of 2.24 µM and 4.98 µM, respectively. mdpi.com
Similarly, a novel series of pyrimidine-tethered spirochromane-based sulfonamide derivatives showed strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.govrsc.org Within this series, compounds SZ14 and SZ9 were particularly effective, with SZ14 displaying an IC₅₀ value of 2.84 µM and SZ9 showing an IC₅₀ of 3.22 µM against the resistant W2 strain. nih.govrsc.org
Investigations into primary benzene (B151609) sulfonamides also revealed compounds with antimalarial potential. core.ac.uk These studies are crucial for developing chemotypes that can overcome existing drug resistance mechanisms. nih.govnih.gov The continuous emergence of resistance to current treatments, including artemisinin (B1665778) combination therapies, necessitates the discovery of novel compounds with new modes of action. nih.gov
**Table 1: In Vitro Antimalarial Activity of Selected Sulfonamide Derivatives Against *P. falciparum***
| Compound/Derivative Class | P. falciparum Strain | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide | 2/K (Chloroquine-Resistant) | 2.24 | mdpi.com |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one | 2/K (Chloroquine-Resistant) | 4.98 | mdpi.com |
| SZ14 (pyrimidine-tethered spirochromane sulfonamide) | W2 (Chloroquine-Resistant) | 2.84 | nih.govrsc.org |
| SZ9 (pyrimidine-tethered spirochromane sulfonamide) | W2 (Chloroquine-Resistant) | 3.22 | nih.govrsc.org |
| Chloroquine (Reference) | 2/K (Chloroquine-Resistant) | 0.02 | mdpi.com |
Inhibition of Parasitic Enzymes (e.g., Falcipain-2)
The biological activity of these sulfonamide derivatives is often linked to their ability to inhibit crucial parasitic enzymes. Falcipain-2 and falcipain-3, cysteine proteases that play a vital role in hemoglobin degradation within the parasite, have been identified as key targets. rjsocmed.com Inhibition of these enzymes disrupts the parasite's life cycle during its blood stage. rjsocmed.com
Virtual screening and molecular docking studies have utilized falcipain-2 as a target to identify promising antimalarial candidates from libraries of sulfonamide derivatives. mdpi.comnih.gov Subsequent enzymatic assays have confirmed the inhibitory activity of these compounds. For instance, the most active antimalarial compounds from the pyrimidine-tethered spirochromane series, SZ14 and SZ9 , were found to inhibit both falcipain-2 and falcipain-3. nih.govrsc.org
Table 2: Inhibition of Parasitic Cysteine Proteases by Lead Compounds
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| SZ14 | Falcipain-2 (PfFP-2) | 4.1 | nih.govrsc.org |
| SZ14 | Falcipain-3 (PfFP-3) | 4.9 | nih.govrsc.org |
| SZ9 | Falcipain-2 (PfFP-2) | 5.4 | nih.govrsc.org |
| SZ9 | Falcipain-3 (PfFP-3) | 6.3 | nih.govrsc.org |
These findings suggest that sulfonamide-based compounds can effectively target essential P. falciparum enzymes, providing a mechanistic basis for their observed antimalarial efficacy. nih.govrsc.orgnih.gov
Structure-Activity Relationship (SAR) Investigations
Correlating Structural Modifications with Biological Potency
Structure-activity relationship (SAR) studies are fundamental to optimizing the antimalarial potency of the this compound scaffold. Research has shown that specific structural features and substitutions significantly influence biological activity.
For a series of 4-substituted pyridine-3-sulfonamides investigated as carbonic anhydrase inhibitors, a related area of study, the nature of the substituent at the 4-position of the pyridine (B92270) ring was critical. mdpi.com It was observed that derivatives containing a phenyl substituent were markedly less active, with potency decreasing as the bulk and number of substituents on the phenyl ring increased. mdpi.com Conversely, the introduction of aliphatic lipophilic substituents, such as n-hexyl, led to the highest activity against the hCA II isoform. mdpi.com
In the context of direct antimalarial activity, the presence of the sulfonamide group itself is often crucial. A study comparing primary benzene sulfonamides to their analogues lacking the sulfonamide group found that for several compounds, its presence was essential for potent antimalarial activity. core.ac.uk For example, removing the sulfonamide group could lead to a significant loss of efficacy against P. falciparum. core.ac.uk
Furthermore, in a series of nih.govresearchgate.nettriazolo[4,3-a]pyridine sulfonamides, the specific substitutions on the triazole and sulfonamide moieties were key determinants of their activity against a chloroquine-resistant P. falciparum strain. mdpi.com The combination of specific aromatic and aliphatic groups contributed to the micromolar inhibitory concentrations observed. mdpi.com
Impact of Stereochemistry on Biological Activity and Selectivity
The three-dimensional arrangement of atoms (stereochemistry) within a molecule can have a profound impact on its interaction with biological targets, affecting both potency and selectivity. In the study of 4-substituted pyridine-3-sulfonamides, while not directly focused on antimalarial activity, the spatial arrangement of substituents influenced the inhibitory activity against different human carbonic anhydrase (hCA) isoforms. mdpi.com For instance, the orientation and nature of aliphatic versus aromatic substituents led to varied potencies against hCA II, hCA IX, and hCA XII, highlighting the role of stereochemical and conformational factors in target binding. mdpi.com This principle is broadly applicable in drug design, suggesting that the stereochemistry of derivatives of this compound would similarly be a critical factor in optimizing their binding to parasitic targets like falcipain-2 and achieving selectivity over host enzymes.
Development of Biological Assay Methodologies
The discovery and development of novel antimalarial compounds like this compound derivatives rely on robust and efficient biological assay methodologies.
In Vitro Screening Platforms
A variety of in vitro screening platforms are employed to test the efficacy of new chemical entities against P. falciparum. These platforms are essential for the initial stages of drug discovery, allowing for the high-throughput screening (HTS) of large compound libraries. nih.govresearchgate.net
Commonly used methods include:
[³H] Hypoxanthine (B114508) Incorporation Assay : This classic method measures the incorporation of radioactive hypoxanthine by the parasite, which serves as a marker for parasite viability and replication. It is a relatively simple assay but involves the use of radioactive materials. scielo.br
SYBR Green I-based Fluorescence Assay : This is a widely adopted HTS method that uses the SYBR Green I dye, which intercalates with parasite DNA. The resulting fluorescence intensity is proportional to the number of viable parasites. It is a more modern, non-radioactive alternative to the hypoxanthine assay. scielo.brparasite-journal.org
Enzyme-Linked Immunosorbent Assay (ELISA) : These assays can use monoclonal antibodies that target specific parasite proteins, such as parasite lactate (B86563) dehydrogenase (pLDH) or histidine-rich protein 2 (HRP2), to quantify parasite growth. scielo.br
Automated HTS Bioassay Systems : These systems leverage technologies like fluorescence detection to automatically and rapidly quantify parasite growth, for instance, by imaging schizonts in liver-stage assays. nih.govscielo.br
These in vitro screening platforms are indispensable for identifying initial hits from large compound collections, which can then be advanced into more complex preclinical evaluations. researchgate.net
Radiotracer Development for Positron Emission Tomography (PET)
The unique chemical structure of this compound has prompted its investigation as a foundational scaffold for the development of novel radiotracers for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify physiological and pathological processes in vivo. The development of targeted PET tracers is a critical area of research in diagnostic medicine, particularly in oncology and neurology.
Recent research has focused on utilizing derivatives of this compound for the synthesis of radiolabeled compounds. These efforts aim to create tracers that can selectively bind to specific biological targets, allowing for their visualization and characterization through PET imaging.
A notable area of investigation involves the development of aryl- and heteroaryl-sulfonamide derivatives as modulators of the C-C chemokine receptor 8 (CCR8). CCR8 is a G protein-coupled receptor that has been identified as a promising target in immuno-oncology due to its role in tumor-infiltrating regulatory T cells. A recent patent has disclosed the creation of radiolabeled compounds based on the this compound structure for imaging CCR8. google.com
These novel radiotracers are designed to incorporate a positron-emitting radionuclide, such as fluorine-18, which is a commonly used isotope in PET imaging due to its favorable decay characteristics. The synthesis of these tracers typically involves the chemical modification of the this compound core to attach the radioisotope. For instance, one approach involves the substitution of the chlorine atom on the pyridine ring with fluorine-18. google.com
While the direct radiolabeling of a closely related compound, N-(6-chloropyridin-2-yl)-4-nitrobenzenesulfonamide, with fluorine-19 under certain nucleophilic substitution conditions was reported to be unsuccessful, the broader context of developing sulfonamide-based PET tracers remains an active area of research. arkat-usa.org The use of 6-chloropyridine-3-sulfonyl chloride as a versatile building block in the synthesis of more complex molecules further underscores the potential for creating a diverse library of compounds for radiotracer development. researchgate.net
The research into this compound-based radiotracers is still in the developmental phase, with ongoing efforts to optimize the labeling chemistry and evaluate the in vivo performance of these novel imaging agents. The successful development of such tracers could provide valuable tools for clinical diagnostics and for advancing our understanding of the biological roles of their targets.
| Compound Class | Target | Radionuclide | Potential Application |
| Aryl- and heteroaryl-sulfonamide derivatives | CCR8 | Fluorine-18 | PET imaging in immuno-oncology |
Table 1: Investigational PET Radiotracers Derived from this compound
| Precursor Compound | Labeling Strategy | Resulting Radiotracer | Status |
| This compound derivative | Nucleophilic substitution with [¹⁸F]fluoride | [¹⁸F]Fluorinated pyridine-3-sulfonamide derivative | Preclinical development |
| N-(6-chloropyridin-2-yl)-4-nitrobenzenesulfonamide | Nucleophilic substitution with fluoride | No ¹⁹F-substituted product observed | Unsuccessful under tested conditions |
Table 2: Radiolabeling Approaches Involving Pyridine Sulfonamide Structures
Broader Research Applications and Specialized Chemical Fields
Applications in Agrochemical Research and Development
The pyridine-3-sulfonamide (B1584339) scaffold is a recognized pharmacophore in the agrochemical industry, with derivatives of 6-chloropyridine-3-sulfonamide being investigated for their potential as herbicides and fungicides. ontosight.ai The ability of sulfonamides to interfere with essential biochemical pathways in plants and fungi makes them attractive candidates for the development of new crop protection agents. ontosight.ai
Research has shown that derivatives of 4-chloropyridine-3-sulfonamide (B47618) can be used to synthesize compounds with potential antifungal activity. mdpi.com For instance, a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, synthesized from 4-chloropyridine-3-sulfonamide, have demonstrated efficacy against various fungal strains, including Candida albicans. mdpi.com Furthermore, derivatives of 6-chloro-pyridin-2-yl-amine have been synthesized and screened for their antibacterial and antifungal activities, showing moderate to good results against pathogenic strains. researchgate.net The development of sulfonamide-based herbicides is also an active area of research. scholaris.ca
Role in Specialty Chemicals and Fine Chemicals Synthesis
In the realm of specialty and fine chemicals, this compound serves as a crucial intermediate for the synthesis of more complex and high-value molecules. chemicalbook.com Its precursor, 6-chloropyridine-3-sulfonyl chloride, is a key heterocyclic building block used in chemical synthesis. chemicalbook.com The synthesis of this compound itself is typically achieved through the reaction of 6-chloro-pyridine-3-sulfonyl chloride with ammonia (B1221849) in a solvent like dioxane, resulting in a high yield.
This compound is particularly valuable in medicinal chemistry for the development of new therapeutic agents. For example, it is a precursor for the synthesis of 6-Aminopyridine-3-sulfonamide, which has been investigated for its anticoccidial properties. chemicalbook.com The chloro- and sulfonamide groups on the pyridine (B92270) ring provide reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures with specific biological activities.
Supramolecular Chemistry and Self-Assembly Studies
The molecular structure of this compound and its derivatives lends itself to the formation of ordered supramolecular structures through non-covalent interactions, primarily hydrogen bonding. Crystal structure analyses of derivatives have provided detailed insights into their self-assembly behavior.
In the crystal structure of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, molecules are linked by N-H···N hydrogen bonds, forming zigzag chains. researchgate.netiucr.org Similarly, the crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline reveals inversion dimers linked by pairs of C-H···O hydrogen bonds, which in turn form chains through additional C-H···O interactions. nih.gov These studies demonstrate the capacity of the sulfonamide and pyridine moieties to act as hydrogen bond donors and acceptors, directing the self-assembly of the molecules in the solid state. The resulting supramolecular architectures are of interest for the development of new materials with tailored properties. ambeed.com
Catalytic Applications and Organocatalysis
The pyridine-3-sulfonamide framework is being explored for its potential in catalysis, particularly in the field of organocatalysis. Chiral derivatives of pyridine-3-sulfonamide are of interest for their ability to mediate asymmetric reactions, which are crucial in the synthesis of enantiomerically pure pharmaceuticals. researchgate.net The development of chiral nucleophilic pyridine catalysts is an active area of research for applications in asymmetric synthesis, such as the creation of quaternary carbon centers. acs.org
While direct catalytic applications of this compound are not extensively documented, its derivatives hold promise. For instance, chiral pyrrolidine (B122466) thioethers, which can be synthesized from chiral precursors, have been shown to be effective ligands in palladium-catalyzed asymmetric allylic alkylations. researchgate.net Furthermore, metal complexes incorporating sulfonamide ligands have been investigated for their catalytic activity. beilstein-journals.orgmdpi.comgoogle.com The design of chiral ligands based on sulfonamide-pyridine structures is a strategy being pursued for the development of new catalysts for asymmetric transformations. researchgate.net The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen rapid growth, and the development of novel catalysts based on scaffolds like pyridine-3-sulfonamide is a key area of focus. mdpi.comacs.org
Research Methodologies and Laboratory Practice
Experimental Design and Optimization for Synthesis
The synthesis of 6-Chloropyridine-3-sulfonamide is a critical process in medicinal chemistry, often serving as a key intermediate for various pharmaceutical compounds. researchgate.netnih.gov The experimental design for its synthesis typically revolves around the reaction of 6-chloropyridine-3-sulfonyl chloride with an ammonia (B1221849) source. nih.gov Optimization of this reaction focuses on maximizing yield and purity while ensuring scalability and safety.
A common synthetic approach involves dissolving 6-chloropyridine-3-sulfonyl chloride in a suitable solvent and reacting it with an ammonia solution. nih.gov One documented procedure details dissolving 6-chloro-pyridine-3-sulfonyl chloride in a 0.5M solution of ammonia in dioxane at a reduced temperature of -5°C. The reaction mixture is then allowed to warm to room temperature and stirred for a designated period, typically one hour. This method has been reported to yield this compound in high purity and a yield of 98%.
Another approach involves the reaction of 6-chloropyridine-3-sulfonyl chloride with ammonia in tetrahydrofuran (B95107) (THF) at 0°C. The reaction is quenched with water and the product is extracted with ethyl acetate. nih.gov This method has been reported to produce the desired product with a yield of 83%. nih.gov
The choice of solvent, temperature, and reaction time are critical parameters that are often optimized. For instance, the use of dioxane or THF as a solvent is common, and maintaining a low initial temperature helps to control the exothermicity of the reaction. nih.gov The duration of the reaction is also optimized to ensure complete conversion of the starting material.
Furthermore, alternative synthetic strategies for related pyridine (B92270) sulfonamides have been explored, which can inform the experimental design for this compound. These include metal-catalyzed reactions, condensations, and cyclizations. ijpsonline.com For example, the synthesis of pyridine derivatives has been achieved through microwave-assisted organic synthesis, which can offer advantages in terms of reduced reaction times and improved yields compared to conventional heating methods. nih.gov Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also increasingly being considered in the design of synthetic routes for pyridine derivatives. numberanalytics.comnih.gov
Table 1: Comparison of Synthetic Methods for this compound
| Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| 6-chloro-pyridine-3-sulfonyl chloride, ammonia | Dioxane | -5°C to room temp. | 1 hour | 98% | |
| 6-chloropyridine-3-sulfonyl chloride, ammonia | Tetrahydrofuran | 0°C | 4 hours | 83% | nih.gov |
Purity Assessment and Quality Control in Research Samples
Ensuring the purity and quality of this compound research samples is paramount for the reliability and reproducibility of subsequent experiments. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing the purity of this compound. vwr.comgoogle.com HPLC analysis allows for the separation of the main compound from any impurities or unreacted starting materials. The purity is often determined by the peak area percentage of the main compound in the chromatogram.
Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for confirming the structure and assessing the purity of the compound. Both ¹H NMR and ¹³C NMR are utilized to ensure the correct chemical structure of the synthesized molecule. thieme-connect.com The chemical shifts and coupling constants in the NMR spectra provide detailed information about the arrangement of atoms in the molecule, confirming the identity of this compound. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the compound, further confirming its identity. thieme-connect.com The mass-to-charge ratio (m/z) of the molecular ion peak should correspond to the expected molecular weight of 6-Chloropyrinine-3-sulfonamide.
In addition to these techniques, elemental analysis may be performed to determine the elemental composition of the compound, which should match the theoretical values for C5H5ClN2O2S. mdpi.comnih.gov Other methods that can be used for quality control include titration and pH measurement. vwr.com For some related sulfonamides, techniques like Capillary Electrophoresis-Mass Spectrometry (CE-MS) have been developed for multiresidue determination. nih.gov
Table 2: Analytical Techniques for Quality Control of this compound
| Analytical Technique | Purpose | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Peak area percentage, retention time |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural Confirmation & Purity | Chemical shifts, coupling constants, structural integrity |
| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight (m/z) |
| Elemental Analysis | Compositional Verification | Percentage of C, H, N, S |
Responsible Handling and Disposal of Chemical Waste in Research Settings
The responsible handling and disposal of chemical waste generated during the synthesis and use of this compound are crucial for laboratory safety and environmental protection. This compound, along with its reagents and byproducts, should be managed as hazardous waste. fluorochem.co.ukchem960.com
In the laboratory, handling of this compound and its precursors, such as 6-chloropyridine-3-sulfonyl chloride, should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors. postapplescientific.comsigmaaldrich.com Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. postapplescientific.com
All chemical waste, including residual reactants, solvents, and contaminated materials, must be collected in designated, properly labeled, and sealed containers. nj.govcarlroth.com It is important not to mix different types of chemical waste. sigmaaldrich.com Spills should be handled immediately using appropriate absorbent materials, and the contaminated absorbents must also be disposed of as hazardous waste. nj.gov
The disposal of this compound and related waste must comply with local, regional, and national regulations. sigmaaldrich.compentachemicals.eu This typically involves contracting a licensed professional waste disposal service. fluorochem.co.ukchem960.comenamine.net Pouring chemical waste down the drain or disposing of it with regular trash is strictly prohibited. postapplescientific.com The containers of the chemical, even when empty, should be handled in the same way as the substance itself. carlroth.com
Environmental Impact Considerations in Chemical Synthesis Research
Minimizing the environmental impact of chemical synthesis is a growing concern in research. For the synthesis of this compound and other pyridine derivatives, several "green chemistry" principles can be applied to reduce the environmental footprint. numberanalytics.comnih.gov
One key consideration is the choice of solvents and reagents. Traditional synthetic routes for some pyridine compounds have utilized hazardous chemicals like phosphorus oxychloride and phosphorus pentachloride, which pose significant environmental and safety risks. google.com Modern approaches aim to replace such hazardous substances with more environmentally benign alternatives. ijarsct.co.in The use of greener solvents, such as ethanol (B145695) or water, is encouraged whenever possible. ijpsonline.com
Energy efficiency is another important aspect. Microwave-assisted synthesis has been shown to be an effective green chemistry tool for the synthesis of pyridine derivatives, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov
The development of catalytic reactions, including the use of biocatalysts, is also a promising avenue for more sustainable synthesis. numberanalytics.comijarsct.co.in Biocatalytic methods can offer high selectivity and operate under mild reaction conditions, reducing the need for harsh chemicals and high temperatures. ijarsct.co.in
Furthermore, process optimization plays a role in minimizing waste generation. By carefully controlling reaction conditions, the formation of byproducts can be reduced, leading to a more atom-economical process. ijarsct.co.in The principles of waste minimization and the use of renewable feedstocks are central to the future development of sustainable synthetic methods for pyridine derivatives. numberanalytics.com The use of aqueous conditions in some synthetic steps, where the product's low solubility allows for direct precipitation, can also simplify purification and reduce solvent use, offering significant environmental benefits. acs.org
Q & A
Q. What in vivo models are appropriate for studying the toxicity of this compound?
- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) for acute toxicity (OECD 423) and subchronic (28-day) studies. Administer orally or intravenously, monitoring hematological, hepatic, and renal parameters. Histopathological analysis of target organs (liver, kidneys) identifies tissue-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
